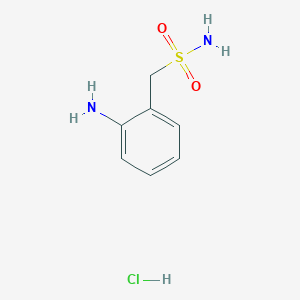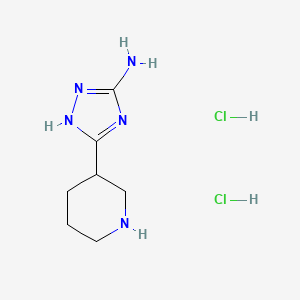![molecular formula C9H12ClF3N2O B1382994 Chlorhydrate de 3-{[5-(trifluorométhyl)pyridin-2-yl]oxy}propan-1-amine CAS No. 1795280-95-3](/img/structure/B1382994.png)
Chlorhydrate de 3-{[5-(trifluorométhyl)pyridin-2-yl]oxy}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF3N2O and its molecular weight is 256.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
Les dérivés de trifluorométhylpyridine (TFMP), tels que le chlorhydrate de 3-{[5-(trifluorométhyl)pyridin-2-yl]oxy}propan-1-amine, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs qui protègent les cultures des ravageurs. Les propriétés physicochimiques uniques de l'atome de fluor combinées à la partie pyridine contribuent à l'activité biologique de ces composés .
Développement pharmaceutique
En pharmaceutique, les dérivés de TFMP sont incorporés dans divers médicaments en raison de leurs propriétés bénéfiques. Ces composés ont été trouvés dans plusieurs produits pharmaceutiques commercialisés et sont également présents dans de nombreux candidats actuellement en cours d'essais cliniques .
Agents antiviraux
Des recherches ont été menées sur la synthèse de nouveaux dérivés d'isatine, qui comprennent des dérivés de TFMP comme agents antiviraux à large spectre. Ces composés sont évalués à l'aide d'approches in vitro et in silico pour déterminer leur efficacité contre diverses infections virales .
Traitement de l'hépatite C
Les dérivés de TFMP ont été utilisés dans la synthèse de nouvelles molécules hybrides imidazo[1,2-a]pyridine-coumarine. Ces molécules agissent comme des inhibiteurs de la NS5B, qui est une cible thérapeutique potentielle pour l'hépatite C .
Activité fongicide
La structure chimique des dérivés de TFMP, y compris les substituants sur les groupes pyridine et pyrimidine, a été étudiée pour sa relation avec l'activité biologique. Ces études visent à développer des composés ayant des propriétés fongicides pour protéger les cultures et autres plantes .
Médecine vétérinaire
De même que leur utilisation dans les produits pharmaceutiques humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Ils font partie des ingrédients actifs des médicaments utilisés pour traiter divers problèmes de santé animale .
Synthèse de composés organiques
Les dérivés de TFMP sont essentiels dans la synthèse de composés organiques contenant du fluor, qui sont importants dans le développement de produits agrochimiques, pharmaceutiques et de matériaux fonctionnels .
Recherche sur les propriétés physicochimiques
Les caractéristiques uniques des dérivés de TFMP font d'eux un sujet d'intérêt dans la recherche axée sur la compréhension de l'impact des atomes de fluor sur les activités biologiques et les propriétés physiques des composés. Cette recherche est essentielle pour la découverte de nouvelles applications et le progrès de divers domaines scientifiques .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

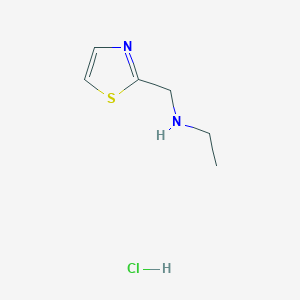

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
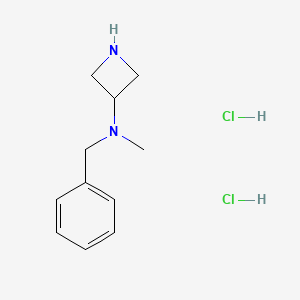
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

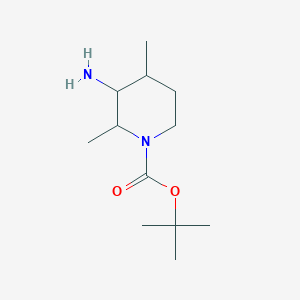
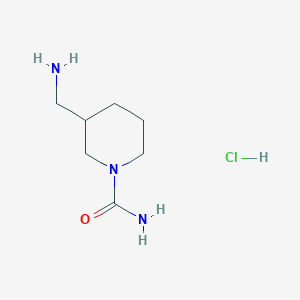

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
